molecular formula C30H27N3O2 B11566354 N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide

Cat. No.: B11566354
M. Wt: 461.6 g/mol
InChI Key: KQBSHVIKBZNSGO-UHFFFAOYSA-N
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Description

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a biphenyl group, and a carboxamide functional group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki coupling reactions, where a boronic acid derivative of biphenyl is coupled with a halogenated quinazoline intermediate in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the amidation of the quinazoline-biphenyl intermediate with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, anticancer, or antimicrobial activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

    Biphenyl Carboxamides: Compounds such as biphenyl-4-carboxamide derivatives, which are known for their anti-inflammatory properties.

Uniqueness

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}biphenyl-4-carboxamide is unique due to its combination of a quinazoline core and a biphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure allows for diverse applications in various fields, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C30H27N3O2

Molecular Weight

461.6 g/mol

IUPAC Name

N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-4-phenylbenzamide

InChI

InChI=1S/C30H27N3O2/c1-19(2)20-8-10-23(11-9-20)25-16-27-26(28(34)17-25)18-31-30(32-27)33-29(35)24-14-12-22(13-15-24)21-6-4-3-5-7-21/h3-15,18-19,25H,16-17H2,1-2H3,(H,31,32,33,35)

InChI Key

KQBSHVIKBZNSGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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